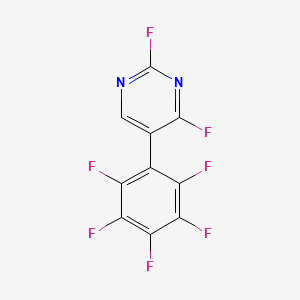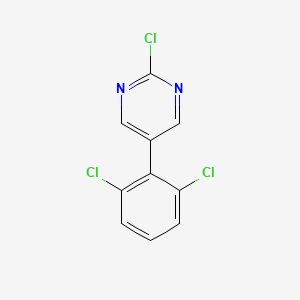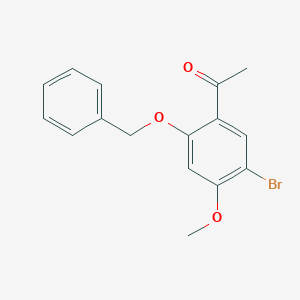
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone is an organic compound belonging to the class of benzene and substituted derivatives. This compound is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to a phenyl ring, with an ethanone moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions .
Analyse Des Réactions Chimiques
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions include substituted benzene derivatives, alcohols, and carboxylic acids.
Applications De Recherche Scientifique
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival . The compound may also interact with neurotransmitter receptors, influencing various biological processes .
Comparaison Avec Des Composés Similaires
1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound is known for its antifungal activity and is structurally similar due to the presence of a benzyloxy group.
1-Benzyloxy-1-(2-methoxyethoxy)ethane: Another benzene derivative with similar structural features, used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15BrO3 |
|---|---|
Poids moléculaire |
335.19 g/mol |
Nom IUPAC |
1-(5-bromo-4-methoxy-2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H15BrO3/c1-11(18)13-8-14(17)16(19-2)9-15(13)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
Clé InChI |
RGLYOPYXFLKWEV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


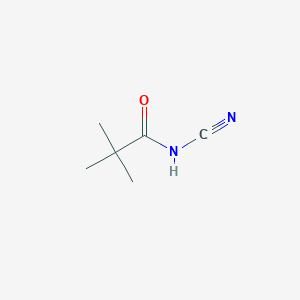
![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
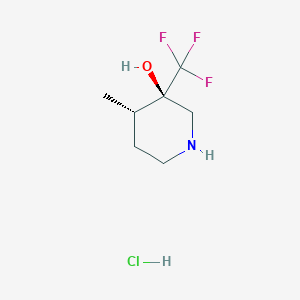
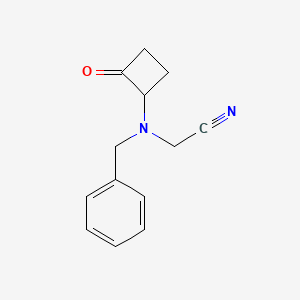

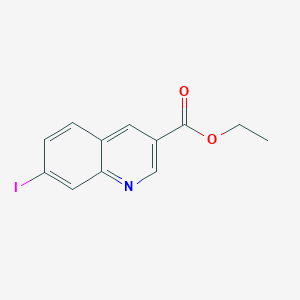
![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
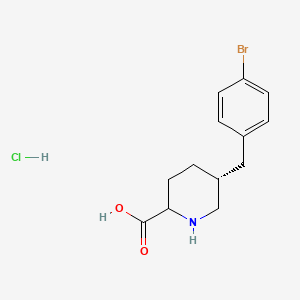

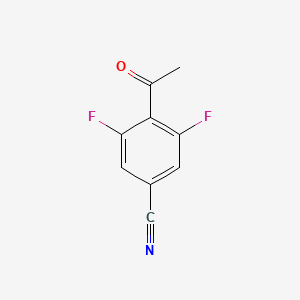

![[1,2,4]Triazino[2,3-a]benzimidazole](/img/structure/B15244570.png)
